Cas no 16365-25-6 (2-(2-nitrophenoxy)ethan-1-ol)

2-(2-nitrophenoxy)ethan-1-ol structure
Nome do Produto:2-(2-nitrophenoxy)ethan-1-ol
2-(2-nitrophenoxy)ethan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanol,2-(2-nitrophenoxy)-
- 2-(2-NITROPHENOXY)ETHANOL
- (2-Hydroxy-aethyl)-(2-nitro-phenyl)-aether
- (β-Oxy-aethyl)-(2-nitro-phenyl)-aether
- 2-(2-hydroxyethoxy)nitrobenzene
- 2-(2-Nitro-phenoxy)-aethanol
- 2-(2-nitrophenoxy)ethan-1-ol
- 2-(2-nitro-phenoxy)-ethanol
- AC1MC6PZ
- Aethylenglykol-mono-(2-nitro-phenyl-aether)
- CTK4D1613
- SBB024258
- STK510090
- SureCN1538505
- AKOS B030716
- 2-NITROPHENOXY ETHANOL
- EN300-231012
- AKOS000313936
- SCHEMBL1538505
- 16365-25-6
- Ethanol, 2-(2-nitrophenoxy)-
- CS-0269465
- DTXSID60371804
- AKOS015922065
-
- MDL: MFCD00800479
- Inchi: InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2
- Chave InChI: LGCYTDJJYLJYOB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])OCCO
Propriedades Computadas
- Massa Exacta: 183.05300
- Massa monoisotópica: 183.05315777g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 168
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Superfície polar topológica: 75.3Ų
Propriedades Experimentais
- PSA: 75.28000
- LogP: 1.48910
2-(2-nitrophenoxy)ethan-1-ol Informações de segurança
- Declaração de perigo: Irritant
-
Identificação dos materiais perigosos:
2-(2-nitrophenoxy)ethan-1-ol Dados aduaneiros
- CÓDIGO SH:2909499000
- Dados aduaneiros:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-nitrophenoxy)ethan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231012-0.5g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
Enamine | EN300-231012-2.5g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
Enamine | EN300-231012-0.1g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
Enamine | EN300-231012-1.0g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
Enamine | EN300-231012-5g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 5g |
$1115.0 | 2023-09-15 | ||
Enamine | EN300-231012-10g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 10g |
$1654.0 | 2023-09-15 | ||
Enamine | EN300-231012-0.25g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
Enamine | EN300-231012-5.0g |
2-(2-nitrophenoxy)ethan-1-ol |
16365-25-6 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
A2B Chem LLC | AA85724-50mg |
Ethanol, 2-(2-nitrophenoxy)- |
16365-25-6 | 95% | 50mg |
$282.00 | 2024-04-20 | |
A2B Chem LLC | AA85724-250mg |
Ethanol, 2-(2-nitrophenoxy)- |
16365-25-6 | 95% | 250mg |
$376.00 | 2024-04-20 |
2-(2-nitrophenoxy)ethan-1-ol Literatura Relacionada
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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